molecular formula C11H12Cl2O3 B7867887 Ethyl 3-(2,3-dichloro-phenoxy)propanoate

Ethyl 3-(2,3-dichloro-phenoxy)propanoate

Cat. No.: B7867887
M. Wt: 263.11 g/mol
InChI Key: XYGPPOKIHIKLQY-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dichloro-phenoxy)propanoate: is an organic compound with the molecular formula C11H12Cl2O3. It is a derivative of phenoxypropanoate, characterized by the presence of two chlorine atoms on the phenyl ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,3-dichloro-phenoxy)propanoate typically involves the esterification of 3-(2,3-dichlorophenoxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,3-dichloro-phenoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong base or acid, the ester group can be hydrolyzed to yield 3-(2,3-dichlorophenoxy)propanoic acid and ethanol.

    Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Hydrolysis: 3-(2,3-dichlorophenoxy)propanoic acid and ethanol.

    Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,3-dichloro-phenoxy)propanoate is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis to create more complex molecules.

    Biology: In studies involving the interaction of phenoxy compounds with biological systems.

    Industry: Used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-dichloro-phenoxy)propanoate involves its interaction with specific molecular targets. The chlorine atoms on the phenyl ring enhance its reactivity, allowing it to participate in various biochemical pathways. The ester group can be hydrolyzed in vivo, releasing the active acid form, which can then interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • Ethyl 2-(2,4-dichlorophenoxy)propanoate
  • Ethyl 4-(2,4-dichlorophenoxy)butanoate
  • Ethyl 2-(2,3-dichlorophenoxy)acetate

Comparison: Ethyl 3-(2,3-dichloro-phenoxy)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-(2,3-dichlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-2-15-10(14)6-7-16-9-5-3-4-8(12)11(9)13/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGPPOKIHIKLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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